molecular formula C7H9NO2 B3350729 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- CAS No. 29813-44-3

1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl-

Cat. No.: B3350729
CAS No.: 29813-44-3
M. Wt: 139.15 g/mol
InChI Key: NCAZZSQBALIIQM-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl- is a chemical compound with the molecular formula C6H7NO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

Pyrrole-2-carboxaldehyde derivatives, including 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl-, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . They can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .

Properties

IUPAC Name

5-(hydroxymethyl)-1-methylpyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-6(4-9)2-3-7(8)5-10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZZSQBALIIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480843
Record name 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29813-44-3
Record name 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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